molecular formula C9H11ClN2 B566815 5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro CAS No. 1211526-68-9

5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro

Cat. No. B566815
M. Wt: 182.651
InChI Key: RWJIGNVGZONZSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrido[2,3-b]azepine ring system with a chlorine atom at the 2-position and a tetrahydro group at the 6,7,8,9-positions. The exact structure would require more detailed information such as NMR, HPLC, LC-MS, UPLC data .


Physical And Chemical Properties Analysis

This compound appears as a brown crystal . It has a molecular weight of 182.651. More detailed physical and chemical properties such as melting point, boiling point, and density would require additional information .

Scientific Research Applications

Synthetic Methods and Chemical Properties

Researchers have developed various synthetic methods to construct the pyrido[2,3-b]azepine core and its derivatives. These methods enable the exploration of this compound's potential in diverse scientific applications:

  • Tin-free Radical Cyclizations : A study detailed tin-free radical cyclizations to synthesize compounds including tetrahydro[1,8]naphthyridines and tetrahydro-5H-pyrido[2,3-b]azepin-8-ones from 2,6-dichloropyridines. This method offers a versatile approach to construct fused rings containing a pyridine nucleus, demonstrating significant utility in synthetic chemistry (Bacqué, El Qacemi, & Zard, 2004).

  • Approaches to Substituted Pyridoazepines : Another research effort described the synthesis of 5-substituted tetrahydro-5H-pyrido[3,2-c]azepines through cyclization reactions, showcasing the compound's versatility as a scaffold for further chemical modifications (Subota et al., 2017).

Biological and Chemical Applications

The derivatives of 5H-Pyrido[2,3-b]azepine have shown potential in various biological and chemical applications, underscoring their importance in research beyond medicinal contexts:

  • Antibacterial and Antifungal Activities : Novel quaternary salts derived from 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine showed significant antibacterial and antifungal activities. This highlights the compound's utility in developing new antimicrobial agents (Demchenko et al., 2021).

  • Supramolecular Assemblies : Research into the structural aspects of 4-chloro-6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines revealed insights into their molecular conformations and supramolecular assemblies. Such studies are essential for understanding the compound's properties and potential applications in material science (Acosta et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-5-4-7-3-1-2-6-11-9(7)12-8/h4-5H,1-3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJIGNVGZONZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2=C(C1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro

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